delta-Guaiene

Description

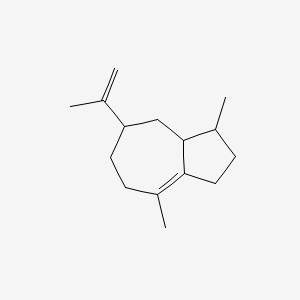

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJBLWYOIUHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863253 | |

| Record name | 3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

274.00 to 275.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Bulnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3691-11-0 | |

| Record name | alpha-Bulnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of δ-Guaiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of δ-guaiene, a sesquiterpene of interest for its potential pharmacological applications. The guide details its prevalence in various plant species, methods for its extraction and quantification, and its biosynthetic pathway.

Quantitative Analysis of δ-Guaiene in Natural Sources

δ-Guaiene is found in the essential oils of a variety of plants. The concentration of this compound can vary significantly based on the plant species, geographical origin, and the extraction method employed. The following table summarizes the quantitative data for δ-guaiene content in several well-documented botanical sources.

| Plant Species | Family | Plant Part Used | Extraction Method | δ-Guaiene Concentration (% of Essential Oil) | Reference(s) |

| Pogostemon cablin (Patchouli) | Lamiaceae | Leaves | Traditional Distillation | 21.51% | [1] |

| Pogostemon cablin (Patchouli) | Lamiaceae | Leaves | Supercritical CO₂ Extraction | 12.67 - 20.89% | [2] |

| Pogostemon cablin (Patchouli) | Lamiaceae | Leaves | Water Distillation | 28.30% | [3] |

| Pogostemon cablin (Patchouli) | Lamiaceae | Leaves | Water and Steam Distillation | 18.90% | [4] |

| Pogostemon cablin (Patchouli) | Lamiaceae | Leaves | Microwave-Assisted Hydrodistillation | 14.69% | |

| Aquilaria crassna (Agarwood) | Thymelaeaceae | Wood | Hydrodistillation | 0.30% (as α-Bulnesene) | |

| Aquilaria malaccensis (Agarwood) | Thymelaeaceae | Wood | Hydrodistillation | 10.41% | [5] |

Biosynthesis of δ-Guaiene

The biosynthesis of δ-guaiene, a guaiane-type sesquiterpene, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic guaiane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically δ-guaiene synthases. The process involves a series of cyclization and rearrangement reactions. The generally accepted pathway proceeds through a germacrene A intermediate.

Experimental Protocols

The extraction and quantification of δ-guaiene from plant materials are critical for research and development. The following sections detail common methodologies.

Essential Oil Extraction

Two primary methods for extracting essential oils containing δ-guaiene are hydrodistillation and supercritical CO₂ extraction.

1. Hydrodistillation of Patchouli Leaves

This traditional method is widely used for obtaining essential oils from aromatic plants.[6]

-

Plant Material Preparation: Dried patchouli leaves and stems are used. The plant material is placed in a round-bottom flask of a Clevenger-type apparatus.

-

Hydrodistillation: Sufficient water is added to the flask to cover the plant material, preventing charring. The flask is heated to boiling. The steam and volatilized essential oil rise into the condenser.

-

Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil can be separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

2. Supercritical Carbon Dioxide (SC-CO₂) Extraction of Patchouli

This method offers a "greener" alternative to traditional solvent extraction and can yield high-quality extracts.[7]

-

Sample Preparation: Dried and ground patchouli leaves are packed into a stainless steel extractor vessel.[1]

-

Extraction Process:

-

Liquid CO₂ is chilled (e.g., at 7°C) and then pumped into the extractor at a controlled flow rate (e.g., 18 g/min ).

-

The extractor is heated to the desired temperature (e.g., 40-80°C) and pressurized to supercritical conditions (e.g., 10-30 MPa).

-

The supercritical CO₂ acts as a solvent, extracting the essential oil from the plant material.

-

-

Separation and Collection: The CO₂-oil mixture flows to a separator where the pressure is reduced (e.g., 5 MPa), causing the CO₂ to return to a gaseous state and the essential oil to precipitate. The collected oil is then further processed.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis and quantification of volatile compounds like δ-guaiene in essential oils.

Experimental Workflow for GC-MS Analysis

Typical GC-MS Parameters for Sesquiterpene Analysis

The following parameters are indicative and may require optimization based on the specific instrument and sample matrix.[8]

-

Gas Chromatograph (GC) System: Agilent 7890A or similar.

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 270°C.

-

Injection Volume: 1 µL (split ratio, e.g., 1:10).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 1 minute.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 15 minutes.

-

-

Mass Spectrometer (MS) System: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 20-550 m/z.

-

Compound Identification: Comparison of mass spectra and retention indices with reference libraries (e.g., NIST, Wiley).

References

- 1. daneshyari.com [daneshyari.com]

- 2. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cropj.com [cropj.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the δ-Guaiene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the δ-guaiene biosynthesis pathway in plants, with a particular focus on the enzymatic processes, genetic underpinnings, and experimental methodologies used to elucidate this significant metabolic route. δ-Guaiene, a bicyclic sesquiterpene, is a key component of the fragrant and medicinal resins produced by plants such as Aquilaria species (agarwood), and understanding its biosynthesis is crucial for applications in fragrance, medicine, and biotechnology.

Core Biosynthetic Pathway

The biosynthesis of δ-guaiene originates from the general isoprenoid pathway, starting with the precursor molecule farnesyl pyrophosphate (FPP).[1] The key enzymatic step is catalyzed by δ-guaiene synthase, a type of sesquiterpene synthase (TPS), which converts the linear FPP molecule into the complex cyclic structure of δ-guaiene.[2] This process often yields a mixture of related sesquiterpenes, including α-guaiene, α-humulene, and β-elemene, with the relative proportions depending on the specific synthase isoenzyme and plant species.[3][4]

The generally accepted mechanism for the formation of guaiane-type sesquiterpenes involves two critical cyclization reactions. The first is a C1-to-C10 cyclization of FPP, which forms a macrocyclic germacrene-like intermediate.[4][5] A subsequent C2-to-C6 cyclization of this intermediate generates the characteristic bicyclic guaiene skeleton.[4][5] The enzyme requires Mg²⁺ as a cofactor for its catalytic activity.[2]

Quantitative Analysis of Sesquiterpene Production

Several studies have quantified the production of δ-guaiene and related sesquiterpenes, particularly in response to elicitors like methyl jasmonate (MJ), which is known to induce plant defense responses.[4][6] The tables below summarize key quantitative data from studies on Aquilaria cell cultures.

Table 1: Sesquiterpene Accumulation in MJ-Treated Aquilaria crassna Cell Cultures [4]

| Time after MJ Treatment (hours) | δ-Guaiene (µg/g fresh weight) | α-Guaiene (µg/g fresh weight) | α-Humulene (µg/g fresh weight) | Total Sesquiterpenes (µg/g fresh weight) |

| 0 | Not Detected | Not Detected | Not Detected | Not Detected |

| 6 | 1.5 | 0.5 | 2.0 | 4.0 |

| 12 | 4.0 | 1.0 | 2.5 | 7.5 |

| 24 | 2.0 | 0.5 | 1.0 | 3.5 |

Table 2: Product Distribution of Recombinant Aquilaria δ-Guaiene Synthases Expressed in E. coli [5]

| Enzyme Clone | δ-Guaiene (%) | α-Guaiene (%) | α-Humulene (%) | Other Sesquiterpenes (%) |

| AcC2 | 80 | 15 | 5 | - |

| AcC3 | 82 | 13 | 5 | - |

| AcC4 | 79 | 16 | 5 | - |

Table 3: Enhanced δ-Guaiene Production in E. coli by Co-expression of δ-Guaiene Synthase (GS) and Farnesyl Diphosphate Synthase (FPS) [7][8]

| Expressed Gene(s) | δ-Guaiene Production (µg/mL culture) |

| GS only | 0.004 |

| GS + FPS | 0.08 |

| GS + FPS (in enriched Terrific broth) | ~0.6 |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections provide an overview of key experimental protocols.

Gene Cloning and Expression of δ-Guaiene Synthase

The isolation and functional characterization of δ-guaiene synthase genes are fundamental to understanding their role in sesquiterpene biosynthesis.

1. RNA Isolation and cDNA Library Construction:

-

Total RNA is extracted from plant tissues (e.g., methyl jasmonate-treated Aquilaria cell cultures) using standard protocols or commercial kits.[6]

-

A cDNA library is then constructed from the isolated RNA.[6]

2. Gene Isolation:

-

Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes.

-

These primers are used in PCR to amplify fragments of the target genes from the cDNA library.[6]

-

The full-length gene sequences are then obtained using techniques like RACE (Rapid Amplification of cDNA Ends).

3. Heterologous Expression in E. coli:

-

The full-length cDNA of the δ-guaiene synthase gene is subcloned into an expression vector (e.g., pDEST15).[3]

-

The recombinant vector is then transformed into a suitable E. coli strain (e.g., BL21).[3]

-

Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

-

The bacterial cells are harvested, and the recombinant protein is purified.[10]

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function and product profile of the purified recombinant δ-guaiene synthase.

1. Reaction Setup:

-

The assay is typically conducted in a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing the purified enzyme, the substrate farnesyl pyrophosphate (FPP), and a divalent cation cofactor (e.g., 5 mM MgCl₂).[9]

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours).[9]

2. Product Extraction:

-

The reaction is stopped, and the sesquiterpene products are extracted using an organic solvent such as n-hexane.[10][11]

3. Product Analysis:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sesquiterpenes produced.[10][11]

-

Compound identification is confirmed by comparing their mass spectra and retention times with those of authentic standards.[9]

Agrobacterium-Mediated Transient Expression in Plants

To study gene function in a plant system, Agrobacterium-mediated transient expression is a rapid and effective method.

1. Agrobacterium Culture Preparation:

-

The δ-guaiene synthase gene is cloned into a plant expression vector, which is then transformed into Agrobacterium tumefaciens.[12]

-

The transformed Agrobacterium is grown in a suitable medium (e.g., YEP) with appropriate antibiotics.[12]

2. Infiltration:

-

The Agrobacterium culture is harvested, resuspended in an infiltration medium (containing, for example, MS salts, sucrose, and acetosyringone), and the optical density is adjusted.[13]

-

The bacterial suspension is infiltrated into the leaves of a model plant, such as Nicotiana benthamiana, using a needleless syringe.[13]

3. Analysis of Gene Expression and Product Formation:

-

After a few days of incubation, the infiltrated leaf tissues are harvested.

-

Gene expression can be confirmed by RT-PCR or immunoblotting.

-

The accumulation of δ-guaiene and other sesquiterpenes in the plant tissue can be analyzed by GC-MS.

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies aim to increase the yield of desired sesquiterpenes. A key approach is the co-expression of δ-guaiene synthase with farnesyl diphosphate synthase (FPS).[7] This strategy is effective because it increases the pool of the direct precursor, FPP, thereby enhancing the metabolic flux towards δ-guaiene production.[7][8] Studies have demonstrated a significant increase in δ-guaiene yield in both E. coli and tobacco cells when both genes are co-expressed.[7]

Conclusion

The biosynthesis of δ-guaiene is a well-characterized pathway pivotal to the production of valuable natural products. The identification and functional analysis of δ-guaiene synthases, coupled with quantitative studies and the development of robust experimental protocols, have provided a solid foundation for further research and biotechnological applications. Future work in this area may focus on elucidating the regulatory networks controlling the expression of these genes, exploring the diversity of sesquiterpene synthases in other plant species, and further optimizing metabolic engineering strategies for industrial-scale production of δ-guaiene and other high-value sesquiterpenes.

References

- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Delta-guaiene synthase - Wikipedia [en.wikipedia.org]

- 3. Cloning and Characterization of δ-Guaiene Synthase Genes Encoding a Sesquiterpene Cyclase from Aquilaria microcarpa Cell Cultures [scirp.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of this compound synthases from cultured cells of Aquilaria, responsible for the formation of the sesquiterpenes in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Production of δ-Guaiene, a Bicyclic Sesquiterpene Accumulated in Agarwood, by Coexpression of δ-Guaiene Synthase and Farnesyl Diphosphate Synthase Genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 13. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of δ-Guaiene for Researchers and Drug Development Professionals

Introduction

δ-Guaiene, a bicyclic sesquiterpene, is a naturally occurring volatile organic compound found in the essential oils of various plants, including agarwood (Aquilaria spp.) and patchouli (Pogostemon cablin). Its chemical structure possesses multiple chiral centers, giving rise to several stereoisomers. The precise stereochemistry of a molecule is paramount in the field of drug development, as different enantiomers and diastereomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive technical overview of the stereoisomers and enantiomers of δ-guaiene, focusing on their significance, analysis, and potential biological implications for researchers, scientists, and drug development professionals.

While δ-guaiene is known to be a chiral molecule, specific quantitative data comparing the properties and biological activities of its individual stereoisomers are not extensively available in the public domain. This guide aims to consolidate the existing knowledge and provide a framework for future research in this area.

Stereochemistry of δ-Guaiene

The systematic IUPAC name for a specific enantiomer of δ-guaiene is (3S,3aS,5R)-3,8-dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene. This designation defines the absolute configuration at the three chiral centers within the molecule. The existence of these chiral centers means that δ-guaiene can exist as 2³ = 8 possible stereoisomers, which can be grouped into four pairs of enantiomers.

Enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body with its chiral biomolecules (enzymes, receptors, etc.), enantiomers can behave as distinct chemical entities. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Data Presentation: Physicochemical and Biological Properties

A critical aspect of characterizing stereoisomers is the detailed comparison of their physicochemical and biological properties. Due to a lack of specific experimental data for all δ-guaiene stereoisomers in the available literature, the following table is presented as a template for organizing future research findings.

| Property | (+)-δ-Guaiene | (-)-δ-Guaiene | Other Stereoisomers | Reference(s) |

| Specific Rotation ([α]D) | Not Reported | Not Reported | Not Reported | |

| Enantiomeric Excess (ee) | Not Applicable | Not Applicable | Not Applicable | |

| Melting Point (°C) | Not Reported | Not Reported | Not Reported | |

| Boiling Point (°C) | Not Reported | Not Reported | Not Reported | |

| Biological Activity 1 (e.g., IC50 in µM) | Not Reported | Not Reported | Not Reported | |

| Biological Activity 2 (e.g., Ki in nM) | Not Reported | Not Reported | Not Reported | |

| Pharmacokinetic Parameter 1 (e.g., Half-life) | Not Reported | Not Reported | Not Reported | |

| Pharmacokinetic Parameter 2 (e.g., Clearance) | Not Reported | Not Reported | Not Reported |

Note: The lack of reported data highlights a significant gap in the current understanding of δ-guaiene stereoisomers and presents an opportunity for further research.

Experimental Protocols

The synthesis, separation, and analysis of stereoisomers require specialized experimental techniques. The following sections detail generalized protocols that can be adapted for the study of δ-guaiene stereoisomers.

Enantioselective Synthesis

The stereoselective synthesis of a specific δ-guaiene enantiomer is a complex undertaking that would likely involve a multi-step process utilizing chiral catalysts or starting materials. A general workflow for such a synthesis is outlined below.

Caption: A generalized workflow for the enantioselective synthesis of a δ-guaiene enantiomer.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.

Protocol:

-

Column Selection: Screen various chiral columns, such as those based on cyclodextrins (e.g., β-DEX), polysaccharides (e.g., cellulose or amylose derivatives), or other chiral selectors.

-

Mobile Phase Optimization:

-

Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection is commonly used if the analyte has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

-

Temperature: Column temperature can be varied to improve resolution.

Caption: A simplified workflow for the chiral separation of δ-guaiene enantiomers using HPLC.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like δ-guaiene, chiral GC-MS is a highly effective analytical technique.

Protocol:

-

Column Selection: Utilize a capillary column coated with a chiral stationary phase, commonly a derivatized cyclodextrin (e.g., β-cyclodextrin).

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C).

-

Carrier Gas: Helium or hydrogen is commonly used.

-

Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Caption: A general workflow for the chiral analysis of δ-guaiene using GC-MS.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the interaction of δ-guaiene stereoisomers with specific signaling pathways. It is well-established, however, that the stereochemistry of a ligand is crucial for its interaction with biological targets. Different enantiomers can act as agonists, antagonists, or have no effect on a particular receptor or enzyme.

The biosynthesis of guaiene-type sesquiterpenes, including δ-guaiene, proceeds from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclization reactions.[1]

Caption: A simplified diagram of the biosynthetic pathway leading to guaiene-type sesquiterpenes.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the stereoisomers and enantiomers of δ-guaiene, highlighting the critical importance of stereochemistry in drug development and chemical research. While the absolute configuration of one enantiomer is known, a significant knowledge gap exists regarding the specific properties and biological activities of the individual stereoisomers of δ-guaiene.

Future research should focus on:

-

Enantioselective Synthesis: Developing robust synthetic routes to access enantiomerically pure δ-guaiene stereoisomers.

-

Chiral Separation and Analysis: Establishing and validating specific chiral HPLC and GC-MS methods for the routine separation and quantification of δ-guaiene enantiomers.

-

Quantitative Characterization: Systematically measuring and reporting the physicochemical properties, such as specific rotation, of each enantiomer.

-

Comparative Biological Evaluation: Conducting in-depth pharmacological studies to compare the biological activities, pharmacokinetics, and potential toxicities of the individual stereoisomers.

-

Target Identification and Pathway Analysis: Investigating the molecular targets and signaling pathways through which δ-guaiene stereoisomers exert their biological effects.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of δ-guaiene and its derivatives in drug discovery and development.

References

Spectroscopic Profile of δ-Guaiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Guaiene (δ-Guaiene), also known as α-Bulnesene, is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a component of various essential oils, notably patchouli oil, and is recognized for its characteristic woody and spicy aroma. As a bioactive compound, δ-Guaiene and its isomers are of interest to researchers in fields ranging from natural product chemistry to drug discovery for their potential therapeutic properties. This technical guide provides a summary of the available spectroscopic data for δ-Guaiene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification and characterization.

Spectroscopic Data

The structural elucidation of δ-Guaiene relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for δ-Guaiene (Typical Values)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~4.7-4.9 | br s | - | =CH₂ (exocyclic methylene) |

| ~5.2-5.4 | br s | - | =CH- (endocyclic) |

| ~2.0-2.8 | m | - | Allylic and methine protons |

| ~1.5-1.9 | m | - | Methylene and methine protons |

| ~1.7 | s | - | Methyl group on double bond |

| ~0.9-1.1 | d | ~6-7 | Methyl group(s) |

Note: The precise chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

Table 2: ¹³C NMR Spectroscopic Data for δ-Guaiene (Typical Values)

| Chemical Shift (δ) (ppm) | Carbon Type |

| ~150 | C (quaternary, exocyclic C=) |

| ~140 | C (quaternary, endocyclic C=) |

| ~120-125 | CH (endocyclic =CH) |

| ~110 | CH₂ (exocyclic =CH₂) |

| ~40-60 | CH |

| ~25-40 | CH₂ |

| ~15-25 | CH₃ |

Note: These are typical chemical shift ranges for the carbon environments present in a guaiene-type sesquiterpene. Specific assignments require 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For δ-Guaiene (C₁₅H₂₄), the molecular ion peak ([M]⁺) is expected at m/z 204.

Table 3: Mass Spectrometry Data for δ-Guaiene

| m/z | Relative Intensity | Assignment |

| 204 | Moderate | [M]⁺ |

| 189 | Moderate | [M - CH₃]⁺ |

| 161 | High | [M - C₃H₇]⁺ |

| 105 | High | Further fragmentation |

| 91 | Moderate | Tropylium ion |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for δ-Guaiene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~890 | Strong | =C-H bend (exocyclic methylene) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a sesquiterpene like δ-Guaiene.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified δ-Guaiene sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Prepare a dilute solution of the δ-Guaiene sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to achieve good separation of the components in the sample. A typical program might start at 60°C, ramp to 240°C at 3°C/min, and hold for 5 minutes.

-

MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The mass analyzer scans a mass range of, for example, m/z 40-400.

-

Data Analysis: Identify the peak corresponding to δ-Guaiene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample of δ-Guaiene directly onto the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum using an FT-IR spectrometer. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of a natural product like δ-Guaiene.

Caption: General workflow for the isolation and spectroscopic identification of δ-Guaiene.

References

The Occurrence and Biosynthesis of δ-Guaiene in Agarwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood produced by trees of the Aquilaria genus, is a highly prized natural product with a long history of use in traditional medicine, incense, and perfumery. The characteristic aroma and therapeutic properties of agarwood are attributed to a complex mixture of volatile and semi-volatile organic compounds, primarily sesquiterpenoids and chromones. Among the myriad of sesquiterpenes identified, δ-guaiene has emerged as a significant and often abundant component in the essential oil and resin of various Aquilaria species. This technical guide provides an in-depth exploration of the occurrence of δ-guaiene in agarwood, detailing its quantitative analysis, the experimental protocols for its identification, and its biosynthetic pathway.

Quantitative Occurrence of δ-Guaiene in Agarwood

The concentration of δ-guaiene in agarwood can vary significantly depending on the Aquilaria species, the geographical origin, the method of agarwood induction (natural or artificial), and the extraction technique employed. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method for quantifying δ-guaiene and other volatile constituents of agarwood. The data presented below, summarized from multiple studies, highlights the quantitative presence of δ-guaiene in different agarwood samples.

| Aquilaria Species | Sample Type | Induction Method | Extraction Method | δ-Guaiene Content (%) | Reference |

| Aquilaria malaccensis | Wood | Treated | SPME | 10.41 | [1] |

| Aquilaria crassna | Callus Culture | Methyl Jasmonate | - | Major Product | [1] |

| Aquilaria sinensis | Healthy Callus | Untreated | - | Detected (low levels) | |

| Aquilaria sinensis | Callus | Methyl Jasmonate | - | Major Product | |

| Aquilaria microcarpa | Cultured Cells | - | - | Major Product of GS | [2][3] |

Note: The content of δ-guaiene is often reported as a relative percentage of the total essential oil composition or as a major product without a specific percentage. The term "Treated" for Aquilaria malaccensis refers to artificial induction methods to stimulate agarwood production[1]. In callus cultures of Aquilaria crassna and Aquilaria sinensis, treatment with methyl jasmonate, a plant stress hormone, has been shown to significantly induce the production of sesquiterpenes, including δ-guaiene[1].

Experimental Protocols

The accurate identification and quantification of δ-guaiene in agarwood relies on precise and validated experimental protocols. The following sections detail the common methodologies employed in the extraction and analysis of this sesquiterpene.

Sample Preparation and Extraction

The initial step involves the extraction of essential oils or volatile compounds from the agarwood matrix. The two most prevalent methods are hydrodistillation and solid-phase microextraction (SPME).

-

Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant materials.

-

Protocol:

-

The agarwood chips or powder are submerged in water in a distillation apparatus.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.

-

The essential oil, being immiscible with water, is then separated from the hydrosol.

-

Pre-treatment of the agarwood, such as soaking in water for several days, may be performed prior to distillation[4].

-

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly useful for analyzing volatile and semi-volatile compounds in the headspace of a sample.

-

Protocol:

-

A small amount of powdered agarwood or essential oil is placed in a sealed vial.

-

The vial is gently heated to promote the release of volatile compounds into the headspace.

-

An SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

-

The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis[1][5].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation, identification, and quantification of δ-guaiene and other components of agarwood essential oil.

-

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS silica capillary column (30 m x 0.25 mm x 0.25 µm) or DB-1 (30 m x 0.25 mm x 0.25 µm)[4][6].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 or 2 mL/min)[4][7].

-

Injector Temperature: 250 °C[7].

-

Oven Temperature Program:

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) detector.

-

Mass Range: m/z 40-500.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries such as NIST and Wiley[6].

-

Biosynthesis of δ-Guaiene in Aquilaria

The formation of δ-guaiene in agarwood is a complex biochemical process that begins with fundamental precursors from the plant's primary metabolism. The sesquiterpene is synthesized via the mevalonic acid (MVA) pathway, which provides the universal C5 isoprene units.

The key steps in the biosynthesis of δ-guaiene are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP), both derived from the MVA pathway, are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPS)[8].

-

Cyclization of FPP: The crucial step in the formation of the guaiene skeleton is the cyclization of the linear FPP molecule. This intricate reaction is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically δ-guaiene synthases (GS)[2][9][10]. These enzymes facilitate a series of intramolecular cyclizations and rearrangements to produce δ-guaiene as the major product, often alongside other minor sesquiterpenes like α-guaiene and α-humulene[9]. The expression of δ-guaiene synthase genes has been shown to be induced by stressors such as wounding and methyl jasmonate treatment, which aligns with the observation that agarwood formation is a response to injury[8].

Visualizations

Biosynthetic Pathway of δ-Guaiene

Caption: Biosynthetic pathway of δ-guaiene from Acetyl-CoA via the MVA pathway.

Experimental Workflow for δ-Guaiene Analysis

Caption: A typical experimental workflow for the analysis of δ-guaiene in agarwood.

Conclusion

δ-Guaiene is a key sesquiterpene constituent of agarwood, contributing to its unique aromatic profile and potential therapeutic effects. Its presence and concentration are influenced by a variety of factors, necessitating standardized and robust analytical methods for accurate assessment. The detailed experimental protocols and an understanding of its biosynthetic pathway provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this valuable natural product. Further research into the specific regulatory mechanisms of δ-guaiene synthase and the broader metabolic network in Aquilaria will be crucial for optimizing the production of high-quality agarwood and for the potential biotechnological synthesis of this important compound.

References

- 1. cropj.com [cropj.com]

- 2. Enhanced Production of δ-Guaiene, a Bicyclic Sesquiterpene Accumulated in Agarwood, by Coexpression of δ-Guaiene Synthase and Farnesyl Diphosphate Synthase Genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. ukm.my [ukm.my]

- 6. journals.iium.edu.my [journals.iium.edu.my]

- 7. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]

- 8. bioremake.com [bioremake.com]

- 9. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of this compound synthases from cultured cells of Aquilaria, responsible for the formation of the sesquiterpenes in agarwood [pubmed.ncbi.nlm.nih.gov]

δ-Guaiene: A Technical Guide on its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Guaiene is a bicyclic sesquiterpene, a class of 15-carbon isoprenoids, that is widely distributed in the plant kingdom and is a significant component of the essential oils of various aromatic and medicinal plants.[1][2] This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and pharmacological activities of δ-guaiene. Particular emphasis is placed on its function in plant defense mechanisms, its antimicrobial and anti-inflammatory potential, and its activity as a platelet aggregation inhibitor. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction

Sesquiterpenes are a diverse class of natural products known for their complex structures and wide range of biological activities. Among these, δ-guaiene has emerged as a molecule of interest due to its significant presence in commercially important plants like Aquilaria spp. (agarwood) and Pogostemon cablin (patchouli).[3][4][5] Its production in plants is often induced by biotic and abiotic stresses, suggesting a primary role as a phytoalexin in defense responses.[3][6] Beyond its function in plants, δ-guaiene and related guaiane-type sesquiterpenes have demonstrated several pharmacological properties, including anti-inflammatory, antimicrobial, and anti-platelet aggregation effects, making them promising candidates for further investigation and potential therapeutic application.[1][7][8]

Biosynthesis of δ-Guaiene in Plants

The biosynthesis of δ-guaiene is a part of the broader terpenoid biosynthesis pathway, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of δ-guaiene are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate.

-

Cyclization by δ-Guaiene Synthase: The enzyme δ-guaiene synthase catalyzes the complex cyclization of the linear FPP molecule. This reaction is thought to proceed through a germacrene-like intermediate.[3][9]

-

Product Formation: The cyclization cascade results in the formation of δ-guaiene as a major product, often alongside other sesquiterpenes such as α-guaiene and α-humulene, depending on the specific synthase and plant species.[3][10][11]

The production of δ-guaiene is notably induced in response to the plant hormone methyl jasmonate (MJ), a key signaling molecule in plant defense.[3][12] This induction highlights the role of the jasmonate signaling pathway in regulating the expression of δ-guaiene synthase genes.

Signaling Pathway: Jasmonate-Induced Biosynthesis

// Nodes Stress [label="Biotic/Abiotic Stress\n(e.g., wounding, pathogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; JA_synthesis [label="Jasmonic Acid (JA)\nBiosynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JA_Ile [label="JA-Isoleucine (JA-Ile)\n(Active form)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; COI1 [label="COI1 Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAZ [label="JAZ Repressor\nProteins", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC2 [label="MYC2\n(Transcription Factor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; TPS_Genes [label="Terpene Synthase (TPS)\nGene Expression\n(e.g., δ-guaiene synthase)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="Farnesyl Pyrophosphate\n(FPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; delta_Guaiene [label="δ-Guaiene & other\nSesquiterpenes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="26S Proteasome\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stress -> JA_synthesis [label="induces"]; JA_synthesis -> JA_Ile [label="conjugation"]; JA_Ile -> COI1 [label="binds to"]; COI1 -> JAZ [label="recruits for\nubiquitination", style=dashed]; JAZ -> Degradation [label="targeted for"]; JAZ -> MYC2 [label="represses", arrowhead=tee]; COI1 -> MYC2 [label="releases repression of", style=dashed, constraint=false]; MYC2 -> TPS_Genes [label="activates"]; TPS_Genes -> FPP [label="enzyme synthesis leads to\nconversion of"]; FPP -> delta_Guaiene; } .

Physiological Role of δ-Guaiene in Plants

The primary role of δ-guaiene in plants is associated with defense against biotic and abiotic stressors.

-

Phytoalexin: δ-Guaiene is considered a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants after exposure to microorganisms or other stressors.[3] Its production is a key component of the induced defense response in plants like Aquilaria, where it contributes to the formation of agarwood.[3][12]

-

Antioxidant: It has been suggested that δ-guaiene acts as an antioxidant in plants, helping to mitigate oxidative damage caused by stress conditions.[4]

-

Herbivore Deterrent: As a volatile organic compound, δ-guaiene can act as a repellent to herbivores. Its lower volatility compared to other sesquiterpenes like α-humulene may result in a more localized and prolonged defensive action.[3][13]

Logical Workflow: Role in Plant Stress Response

// Nodes Stressor [label="Stressor\n(Biotic or Abiotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Perception [label="Signal Perception", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JA_Pathway [label="Jasmonate Signaling\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TPS_Expression [label="δ-guaiene Synthase\nGene Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Guaiene_Production [label="δ-Guaiene\nProduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Defense_Response [label="Plant Defense Response", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deterrent [label="Herbivore Deterrent", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stressor -> Signal_Perception; Signal_Perception -> JA_Pathway; JA_Pathway -> TPS_Expression; TPS_Expression -> Guaiene_Production; Guaiene_Production -> Defense_Response; Defense_Response -> Antimicrobial; Defense_Response -> Antioxidant; Defense_Response -> Deterrent; } .

Pharmacological and Biological Activities

δ-Guaiene and other guaiane-type sesquiterpenes exhibit a range of biological activities that are of interest for drug development.

Antimicrobial Activity

δ-Guaiene has demonstrated both antibacterial and antifungal properties. The mechanism is likely related to the disruption of microbial cell membranes or interference with essential cellular enzymes, a common trait for lipophilic terpenes.

Table 1: Antimicrobial Activity of δ-Guaiene

| Microorganism | Assay | Result | Concentration | Reference |

| Staphylococcus aureus | Well Diffusion | 11.2 mm inhibition zone | 80% | [8] |

| Staphylococcus epidermidis | Well Diffusion | 5.16 mm inhibition zone | 60% | [8] |

| Aspergillus niger | Well Diffusion | 1.4 mm inhibition zone | 20% | [3] |

| MFC | 20% | 20% | [3] | |

| Trichophyton mentagrophytes | MIC | 20% | 20% | [3] |

| MFC | 20% | 20% | [3] | |

| Microsporum gypseum | MIC | 20% | 20% | [3] |

| MFC | 20% | 20% | [3] | |

| Candida albicans | Well Diffusion | 0.15 mm inhibition zone | 40% | [3] |

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Related Guaiane Sesquiterpenes

| Compound | Assay | IC50 (µM) | Reference |

| 5-Guaien-11-ol | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 8.1 | [7] |

| 4-Guaien-11-ol | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 7.2 | [7] |

| Undulatumoside A | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.4 | [7] |

| Indicanone | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 9.3 | [10][12] |

| Miganoid G | TNF-α mRNA Inhibition | 14.5 | [8] |

| Miganoid C | TNF-α mRNA Inhibition | 19.4 | [8] |

Platelet Aggregation Inhibition

δ-Guaiene has been identified as a platelet aggregation inhibitor.[1] This activity is significant as aberrant platelet activation is a key factor in thrombosis and cardiovascular diseases. The precise mechanism of action is not fully elucidated but may involve interference with platelet activation pathways, such as those mediated by ADP or thrombin, or by blocking key receptors like P2Y12.[14] While a specific IC50 for δ-guaiene is not reported, this is a promising area for further research.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the properties of δ-guaiene.

Extraction and Quantification from Plant Material

Objective: To extract and quantify δ-guaiene from plant tissues.

Protocol:

-

Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.

-

Extraction: The powder is extracted with a non-polar solvent such as pentane or hexane, often with an internal standard (e.g., limonene) for quantification. Extraction is typically performed over several hours with constant shaking.[3]

-

Purification: The extract is filtered and cleaned up using silica gel chromatography to remove polar compounds.

-

Analysis: The concentrated extract is analyzed by Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification, comparing retention times and mass spectra with an authentic standard of δ-guaiene.[3][15][16][17]

In Vitro Anti-inflammatory Assay (NO Inhibition)

Objective: To assess the ability of δ-guaiene to inhibit the production of nitric oxide in stimulated macrophages.

Protocol:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of δ-guaiene for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The concentration of δ-guaiene that inhibits NO production by 50% (IC50) is calculated. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure the observed inhibition is not due to cytotoxicity.[18]

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of δ-guaiene on platelet aggregation.

Protocol:

-

Plasma Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from fresh whole blood by differential centrifugation.

-

Baseline Calibration: The aggregometer is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

-

Inhibition Assay: PRP is pre-incubated with various concentrations of δ-guaiene or a vehicle control at 37°C.

-

Aggregation Induction: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the PRP to induce aggregation.

-

Measurement: The change in light transmission through the PRP is recorded over time as platelets aggregate.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of δ-guaiene, and the IC50 value is determined.[2]

Experimental Workflow: Bioactivity Screening

// Nodes Plant_Material [label="Plant Material\n(e.g., Aquilaria leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Pentane)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Bioassay-Guided\nFractionation\n(e.g., Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Fraction [label="Active Fraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Isolation of Pure Compound\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; delta_Guaiene_pure [label="Pure δ-Guaiene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bioassays [label="Biological Assays", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_platelet [label="Anti-platelet", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Active_Fraction; Active_Fraction -> Isolation; Isolation -> delta_Guaiene_pure; delta_Guaiene_pure -> Structure_Elucidation; delta_Guaiene_pure -> Bioassays; Bioassays -> Anti_inflammatory; Bioassays -> Antimicrobial; Bioassays -> Anti_platelet; } .

Conclusion and Future Directions

δ-Guaiene is a plant metabolite with a well-defined role in defense, orchestrated by the jasmonate signaling pathway. Its biosynthesis via δ-guaiene synthases has been a subject of significant research, particularly in the context of agarwood formation. The documented antimicrobial, anti-inflammatory, and platelet aggregation inhibitory activities of δ-guaiene and related compounds underscore its potential as a lead molecule for the development of new therapeutic agents.

Future research should focus on:

-

Determining specific IC50 values for the anti-inflammatory and anti-platelet aggregation activities of δ-guaiene.

-

Elucidating the precise molecular mechanisms underlying its pharmacological effects, including the identification of its direct protein targets.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of δ-guaiene.

-

Exploring synergistic effects of δ-guaiene with other phytochemicals or existing drugs.

A deeper understanding of the biological activities and mechanisms of action of δ-guaiene will be crucial for harnessing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and structure-activity relationships of guaiane-type sesquiterpene lactone derivatives with respect to inhibiting NO production in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guaiene, 88-84-6 [thegoodscentscompany.com]

- 9. scilit.com [scilit.com]

- 10. scispace.com [scispace.com]

- 11. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy delta-Guaiene | 3691-11-0 [smolecule.com]

- 13. mdpi.com [mdpi.com]

- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cropj.com [cropj.com]

- 16. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil | MDPI [mdpi.com]

physical and chemical properties of delta-Guaiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-guaiene (δ-guaiene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2][3] It is a constituent of various plant essential oils, notably patchouli oil and agarwood.[1][4] This technical guide provides an in-depth overview of the physical and chemical properties of δ-guaiene, detailed experimental protocols for its isolation, and an exploration of its potential biological activities, with a focus on its role as a platelet aggregation inhibitor. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic woody and smoky aroma.[2] Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of δ-Guaiene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2][3] |

| Molecular Weight | 204.35 g/mol | [1][2][5][6] |

| CAS Number | 3691-11-0 | [1][2][5][7] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 274.00 to 275.00 °C @ 760.00 mm Hg | [5] |

| Density | Not available | |

| Refractive Index | Not available | |

| Optical Rotation | Not available |

Table 2: Spectroscopic Data for δ-Guaiene

While comprehensive, publicly available 1H and 13C NMR spectral data for δ-guaiene are limited, the following provides a summary of its mass spectrometry characteristics.

| Spectroscopic Data | Description |

| Mass Spectrometry (MS) | The GC-MS profile of δ-guaiene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of a sesquiterpene hydrocarbon. |

Experimental Protocols

Isolation of δ-Guaiene from Patchouli Oil by Vacuum Fractional Distillation

This protocol describes a method for the isolation of δ-guaiene from crude patchouli oil. The procedure is based on the principle of separating compounds based on their boiling points under reduced pressure.

Materials and Equipment:

-

Crude patchouli oil

-

Vacuum fractional distillation apparatus (e.g., BR 36-100 Spinning Band Distillation System)

-

Heating mantle

-

Vacuum pump

-

Receiving flasks

-

Gas chromatography-mass spectrometry (GC-MS) for fraction analysis

Procedure:

-

Preparation: Charge the boiling flask of the vacuum fractional distillation apparatus with 100 mL of crude patchouli oil.

-

System Setup: Assemble the distillation column and connect it to the vacuum pump and receiving flasks.

-

Distillation Parameters: Set the distillation parameters, including vacuum pressure, boiling temperature ranges, reflux ratio, and condenser temperature. For the isolation of δ-guaiene, a temperature range of 274–281 °C is targeted.

-

Fraction Collection: Begin the distillation process. Collect the fraction that distills over within the 274–281 °C temperature range. This fraction is expected to be enriched in δ-guaiene.

-

Analysis: Analyze the collected fraction using GC-MS to determine the purity of δ-guaiene. The retention time and mass spectrum should be compared with a known standard for confirmation.

Logical Workflow for δ-Guaiene Isolation

References

delta-Guaiene CAS number and molecular formula

An In-depth Whitepaper on the Physicochemical Properties, Biological Activities, and Experimental Protocols of δ-Guaiene for Researchers, Scientists, and Drug Development Professionals.

Introduction

δ-Guaiene (CAS Number: 3691-11-0; Molecular Formula: C15H24) is a naturally occurring bicyclic sesquiterpene found in a variety of aromatic plants, including patchouli (Pogostemon cablin) and agarwood (Aquilaria spp.).[1][2] As a member of the guaiane class of sesquiterpenoids, δ-Guaiene has garnered significant scientific interest due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of δ-Guaiene, including its physicochemical properties, and delves into its antifungal, anti-inflammatory, antioxidant, and potential anticancer activities. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Physicochemical Properties of δ-Guaiene

| Property | Value | Reference |

| CAS Number | 3691-11-0 | [1] |

| Molecular Formula | C15H24 | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | (1S,3aR,8aS)-1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulene | N/A |

| Synonyms | α-Bulnesene, Guaia-1(5),11-diene | N/A |

| Appearance | Oily liquid | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | N/A |

Biological Activities and Mechanisms of Action

δ-Guaiene has demonstrated a range of biological activities with potential therapeutic applications. The following sections detail these activities, supported by experimental data and insights into the underlying molecular mechanisms.

Antifungal Activity

δ-Guaiene has shown notable antifungal properties against various fungal strains. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as by measuring the zone of inhibition in agar diffusion assays.

Table 1: Antifungal Activity of δ-Guaiene

| Fungal Strain | Assay | Concentration | Result |

| Candida albicans | Agar Disc Diffusion | 20% | No Inhibition |

| Aspergillus niger | Agar Disc Diffusion | 20% | 1.4 mm inhibition zone |

| Trichophyton mentagrophytes | Agar Disc Diffusion | 20% | 0.4 mm inhibition zone |

| Microsporum gypseum | Agar Disc Diffusion | 20% | 0.25 mm inhibition zone |

Anti-inflammatory Activity

Guaiane sesquiterpenes, including δ-Guaiene, are known to possess anti-inflammatory properties.[3][4][5][6] The primary mechanism of action is believed to be through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11] By inhibiting these pathways, guaiane sesquiterpenes can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7][9]

Table 2: Anti-inflammatory Activity of Guaiane Sesquiterpenes

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5-guaien-11-ol | RAW 264.7 | NO Production Inhibition | 8.1 | [3] |

| 4-guaien-11-ol | RAW 264.7 | NO Production Inhibition | 7.2 | [3] |

| Undulatumoside A | RAW 264.7 | NO Production Inhibition | 16.4 | [3] |

Note: Data for closely related guaiane sesquiterpenes are presented to illustrate the anti-inflammatory potential of this class of compounds.

Antioxidant Activity

The antioxidant potential of δ-Guaiene and related compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Potential Anticancer Activity

Sesquiterpenes have been a focus of cancer research due to their cytotoxic effects on various cancer cell lines.[1][2][12] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.[1][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of δ-Guaiene's biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14][15][16]

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth (e.g., RPMI 1640) to a concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

-

Preparation of δ-Guaiene Dilutions: A series of twofold dilutions of δ-Guaiene are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the δ-Guaiene dilution is inoculated with the fungal suspension. A growth control well (containing only the inoculum and broth) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of δ-Guaiene that causes complete inhibition of visible fungal growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of natural products.[17][18][19]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: In a 96-well plate or test tubes, various concentrations of δ-Guaiene are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of δ-Guaiene for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways and Visualizations

The biological activities of δ-Guaiene and other guaiane sesquiterpenes are often mediated through the modulation of complex intracellular signaling pathways.

Biosynthesis of δ-Guaiene

The biosynthesis of δ-Guaiene begins with farnesyl pyrophosphate (FPP) and is catalyzed by the enzyme δ-guaiene synthase.[24][25][26][27][28]

Caption: Biosynthesis of δ-Guaiene from Farnesyl Pyrophosphate.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of guaiane sesquiterpenes are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

Caption: Proposed anti-inflammatory mechanism of δ-Guaiene.

Anticancer Signaling Pathway

The potential anticancer effects of sesquiterpenes are linked to their ability to induce apoptosis and inhibit cell proliferation, often through the modulation of the NF-κB and MAPK pathways, which are also implicated in cancer cell survival and growth.

Caption: Proposed anticancer mechanism of δ-Guaiene.

Conclusion

δ-Guaiene is a promising natural compound with a spectrum of biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides a foundational understanding of its physicochemical properties, biological effects, and the experimental methodologies to study them. The provided diagrams of key signaling pathways offer a visual representation of its potential mechanisms of action. It is hoped that this comprehensive overview will serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, stimulating further research into the therapeutic potential of δ-Guaiene.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 3. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. scispace.com [scispace.com]

- 6. Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro susceptibility testing of essential oils and their main components against antifungal-resistant Malassezia pachydermatis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 18. 2024.sci-hub.st [2024.sci-hub.st]

- 19. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Delta-guaiene synthase - Wikipedia [en.wikipedia.org]

- 25. academic.oup.com [academic.oup.com]

- 26. [PDF] Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood1[C][W][OA] | Semantic Scholar [semanticscholar.org]

- 27. Characterization of this compound synthases from cultured cells of Aquilaria, responsible for the formation of the sesquiterpenes in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Genome-wide detection and classification of terpene synthase genes in Aquilaria agallochum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of δ-Guaiene in Essential Oils by GC-MS

References

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cropj.com [cropj.com]

- 5. Assessing the volatile composition by GC/MS-MS and biological efficacy of <i>Rosa damascena</i> essential oil: Examining its antimicrobial and antioxidant capabilities - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchtrendsjournal.com [researchtrendsjournal.com]

Application Note: Quantification of δ-Guaiene in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Guaiene (δ-Guaiene) is a bicyclic sesquiterpene found in the essential oils of various plants, notably in agarwood (Aquilaria spp.) and patchouli (Pogostemon cablin).[1][2] As a significant contributor to the aromatic profile of these plants, and with potential pharmacological activities being explored, accurate and precise quantification of δ-Guaiene in plant extracts is crucial for quality control, standardization of herbal products, and phytochemical research. This document provides detailed protocols for the quantification of δ-Guaiene using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.[3]

Chemical Profile: δ-Guaiene

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [4] |

| CAS Number | 3691-11-0[4] |

| Structure | A carbobicyclic sesquiterpene with a 1,2,3,3a,4,5,6,7-octahydroazulene skeleton substituted by methyl and prop-1-en-2-yl groups.[5] |

Quantitative Data Summary

The concentration of δ-Guaiene can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data from scientific literature.

| Plant Species | Plant Part/Extract Type | δ-Guaiene Concentration | Analytical Method | Reference |

| Aquilaria crassna | Cell Culture (induced with methyl jasmonate) | ~26% of total sesquiterpenes in headspace | SPME-GC-MS | [6][7] |

| Aquilaria malaccensis | Wood (treated) | 10.41% of SPME extract | SPME-GC-MS | |

| Pogostemon cablin | Essential Oil | 15.30% (before distillation) - 33.10% (after molecular distillation) | GC-MS | [1] |

| Eugenia austin-smithii | Essential Oil | 0.7% | GC-MS | [8] |

Experimental Protocols

Sample Preparation